(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Descripción general

Descripción

“(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol” is a chemical compound with the molecular formula C21H21NO and a molecular weight of 303.405 . It is used in proteomics research and has diverse applications, ranging from drug synthesis to organic catalysis.

Molecular Structure Analysis

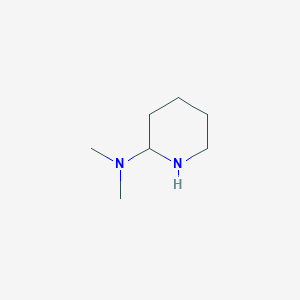

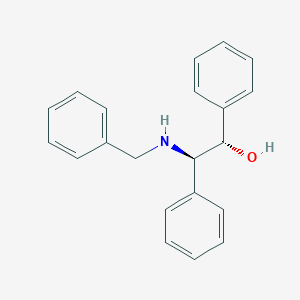

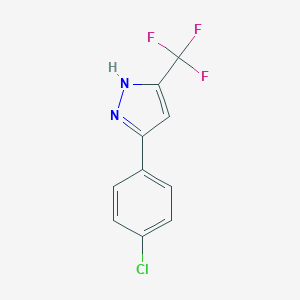

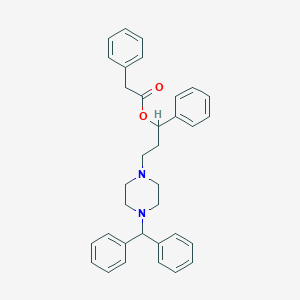

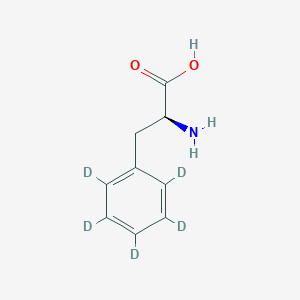

The molecular structure of “(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol” is represented by the SMILES string:C1=CC=C (C=C1)CN [C@H] (C2=CC=CC=C2) [C@H] (C3=CC=CC=C3)O . This indicates the presence of a benzyl group (C6H5CH2), an amino group (NH2), and two phenyl groups (C6H5) attached to a chiral carbon atom, along with an alcohol group (OH). Physical And Chemical Properties Analysis

The boiling point of “(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol” is 465.9ºC at 760mmHg, and its density is 1.132g/cm3 .Aplicaciones Científicas De Investigación

Catalytic Non-Enzymatic Kinetic Resolution

Pellissier (2011) highlights the significance of catalytic non-enzymatic kinetic resolution (KR) in the synthesis of chiral compounds. This process, which involves the selective reaction of one enantiomer from a racemic mixture, has been facilitated by the development of chiral catalysts for asymmetric reactions. The review discusses various compounds, including alcohols, epoxides, and amines, that have been resolved through catalytic non-enzymatic KR, indicating the broad utility of chiral molecules like (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol in asymmetric organic synthesis (Pellissier, 2011).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) explore the applications of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, where the simple structure and self-assembly behavior of BTAs have found applications in nanotechnology, polymer processing, and biomedical fields. This highlights the role of structurally simple yet functionally rich molecules like (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol in the design of new materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

Material Science

Segura, Juárez, Ramos, and Seoane (2015) review the use of Hexaazatriphenylene (HAT) derivatives in material science for applications such as semiconductors, sensors, and liquid crystals. This demonstrates the utility of complex organic molecules in developing new materials for technological applications (Segura et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is the C-C chemokine receptor type 2 (CCR2) . This receptor plays a crucial role in mediating chemotaxis and migration induction in monocytes and macrophages . It also acts as a receptor for the beta-defensin DEFB106A/DEFB106B .

Mode of Action

The compound interacts with its target, CCR2, by binding to it. This binding mediates chemotaxis and migration induction through the activation of the PI3K cascade, the small G protein Rac, and lamellipodium protrusion . It also regulates the expression of T-cell inflammatory cytokines and T-cell differentiation .

Biochemical Pathways

The interaction of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol with CCR2 affects several biochemical pathways. It promotes the differentiation of T-cells into T-helper 17 cells during inflammation . It also facilitates the export of mature thymocytes by enhancing directional movement of thymocytes to sphingosine-1-phosphate stimulation and up-regulation of S1P1R expression .

Pharmacokinetics

Similar compounds are known to be rapidly excreted in urine, with a significant portion of the dose excreted as unchanged compound

Result of Action

The molecular and cellular effects of the compound’s action include the induction of chemotaxis and migration in monocytes and macrophages, and the regulation of T-cell inflammatory cytokines and T-cell differentiation . These effects can have significant impacts on immune response and inflammation.

Propiedades

IUPAC Name |

(1S,2R)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428013 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

CAS RN |

153322-12-4 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)